C17 Sphingosine

説明

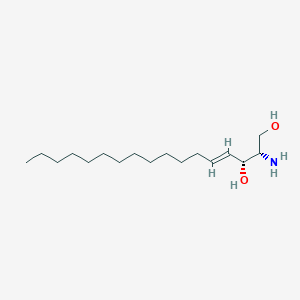

Structure

3D Structure

特性

IUPAC Name |

(E,2S,3R)-2-aminoheptadec-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)16(18)15-19/h13-14,16-17,19-20H,2-12,15,18H2,1H3/b14-13+/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEJCQPPFCKTRZ-LHMZYYNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC=CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025448 | |

| Record name | C17 Sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6918-48-5 | |

| Record name | C17 Sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of an Odd-Chain Sphingoid

An In-depth Technical Guide to the Synthesis and Application of C17 Sphingosine for Research

In the intricate world of lipidomics, sphingolipids stand out as critical regulators of cellular processes, acting as both structural components of membranes and as signaling molecules that govern cell fate decisions like proliferation, differentiation, and apoptosis.[1][2][3] The central backbone of most mammalian sphingolipids is D-erythro-sphingosine, an 18-carbon (C18) amino alcohol.[4] While C18 sphingosine and its metabolites are of immense biological interest, their accurate quantification in complex biological samples presents a significant analytical challenge.

This guide focuses on the synthesis and application of C17 sphingosine ((2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol), a non-naturally occurring, odd-chain analogue of the endogenous C18 sphingoid base.[5][6][7] Its primary and indispensable role in modern research is as an internal standard for mass spectrometry-based lipidomics.[5][6][8][9] Because it is chemically and physically almost identical to its endogenous C18 counterpart, C17 sphingosine co-extracts and co-ionizes, but is easily distinguished by its unique mass. This allows it to correct for sample loss and instrumental variability, enabling highly accurate and reproducible quantification of natural sphingolipids.[9][10] This guide provides a detailed exploration of a robust synthetic route to C17 sphingosine and outlines its practical application in a research workflow.

Part 1: Understanding the Blueprint - Biosynthesis vs. Chemical Synthesis

To appreciate the logic behind a chemical synthesis, it is instructive to first understand the natural biosynthetic pathway of sphingolipids, which occurs in the endoplasmic reticulum.[11][12]

The De Novo Biosynthetic Pathway

Nature's synthesis is a masterclass in enzymatic precision:

-

Condensation: The process begins with the condensation of L-serine and a C16 fatty acyl-CoA (Palmitoyl-CoA), catalyzed by the enzyme Serine Palmitoyltransferase (SPT).[12][13] This sets the stereochemistry of the eventual C2 and C3 centers.

-

Reduction: The resulting 3-ketosphinganine is reduced to sphinganine (dihydrosphingosine) by 3-ketosphinganine reductase.[13][14]

-

N-Acylation: A fatty acid is attached to the amino group by a ceramide synthase (CerS) to form dihydroceramide.[11]

-

Desaturation: Finally, a trans double bond is introduced at the C4-C5 position by dihydroceramide desaturase to yield ceramide, the immediate precursor to most complex sphingolipids.[1][14] Free sphingosine is then typically formed from the breakdown of these complex sphingolipids in the lysosome.[4]

Caption: The de novo biosynthesis pathway of ceramide in the endoplasmic reticulum.

Rationale for Chemical Synthesis

Chemical synthesis provides access to non-natural analogues like C17 sphingosine and offers absolute control over stereochemistry and purity, which is essential for a high-quality analytical standard. The synthetic strategy often mirrors the biological logic by starting with a chiral precursor that sets the stereochemistry, followed by the construction of the hydrocarbon tail.

Part 2: A Stereoselective Chemical Synthesis of C17 Sphingosine

The paramount challenge in synthesizing sphingosine is the precise installation of two contiguous stereocenters (at C2 and C3) and the C4-C5 trans double bond. A highly effective strategy begins with a chiral pool starting material, L-serine, which already contains the correct stereochemistry for the C2 amino and C3 hydroxyl groups.

Overall Synthetic Workflow

The synthesis can be logically broken down into five key stages: protecting the reactive groups of L-serine, elongating the carbon chain, stereoselectively forming the second chiral center, introducing the double bond, and finally, deprotection to yield the target molecule.

Caption: Key stages in the chemical synthesis of C17 Sphingosine from L-Serine.

Detailed Experimental Protocol

This protocol is a representative method adapted from established synthetic strategies for sphingoid bases.[15][16]

Safety Precaution: All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All reagents are corrosive or toxic and should be handled with care.

Step 1: Preparation of Protected L-Serine Weinreb Amide

-

Rationale: The amine group of L-serine is protected with a tert-butyloxycarbonyl (Boc) group to prevent it from reacting in subsequent steps. The carboxylic acid is converted to a Weinreb amide, which is an excellent electrophile for controlled addition of organometallic reagents without over-addition.[15]

-

Procedure:

-

Dissolve L-serine in a 1:1 mixture of dioxane and 1 M NaOH at -10 °C.

-

Slowly add di-tert-butyl dicarbonate (Boc)₂O and allow the reaction to warm to room temperature over 4 hours. Acidify and extract to yield N-Boc-L-serine.

-

Dissolve N-Boc-L-serine in dichloromethane (DCM). At -15 °C, add N,O-dimethylhydroxylamine hydrochloride, EDCI, and N-methylmorpholine (NMM).

-

Stir for 2 hours, then perform an aqueous workup and purify by column chromatography to yield the protected Weinreb amide.

-

Step 2: Chain Elongation via Grignard Reaction

-

Rationale: A C14 Grignard reagent is used to add the remainder of the hydrocarbon chain. This specific chain length will result in the final C17 backbone. The Weinreb amide ensures the reaction stops at the ketone stage.

-

Procedure:

-

Prepare a Grignard reagent from 1-bromotetradecane and magnesium turnings in anhydrous diethyl ether.

-

Add the protected Weinreb amide from Step 1 dropwise to the Grignard solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Quench the reaction with saturated ammonium chloride solution, extract with ether, and purify the resulting ketone by column chromatography.

-

Step 3: Stereoselective Reduction of the Ketone

-

Rationale: This is the most critical step for establishing the correct D-erythro (2S, 3R) stereochemistry. A bulky, stereoselective reducing agent is used to approach the ketone from the sterically least hindered face, yielding the desired anti-isomer. Lithium tri-tert-butoxyaluminum hydride is an excellent choice for this transformation.[15]

-

Procedure:

-

Dissolve the ketone from Step 2 in absolute ethanol.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add a solution of lithium tri-tert-butoxyaluminum hydride (TBLAH) dropwise.

-

Stir for 2 hours at -78 °C.

-

Quench the reaction, perform an aqueous workup, and purify by column chromatography to yield the protected anti-amino alcohol.

-

Step 4: Introduction of the C4-C5 trans Double Bond

-

Rationale: While the previous steps built the saturated backbone, this step introduces the characteristic double bond. A modern and highly efficient method is the olefin cross-metathesis reaction using a Grubbs catalyst.[15][16] For a C17 final product, the reaction would be between a protected amino alcohol with a terminal alkene and an appropriate alkene partner. An alternative strategy involves creating the double bond earlier in the synthesis via a Wittig reaction. For this guide, we assume a precursor amenable to metathesis was created in Step 2.

-

Procedure (Illustrative for Olefin Metathesis):

-

Dissolve the protected amino alcohol (containing a terminal alkene) and 1-tridecene in degassed chloroform.

-

Add Grubbs' 2nd generation catalyst (e.g., 5-10 mol%).

-

Stir at room temperature for 12 hours under an inert atmosphere.

-

Quench the reaction and purify by column chromatography to obtain the protected C17 sphingosine precursor with the desired E-configuration double bond.

-

Step 5: Deprotection

-

Rationale: The final step is to remove the Boc protecting group to reveal the free amine of the sphingosine molecule. This is typically achieved under acidic conditions.

-

Procedure:

-

Dissolve the protected product from Step 4 in methanol at 0 °C.

-

Add acetyl chloride dropwise and allow the solution to warm to room temperature.

-

Stir for 2-4 hours until TLC or LC-MS indicates complete removal of the Boc group.

-

Evaporate the solvent in vacuo. The resulting product can be purified by recrystallization or chromatography to yield pure C17 sphingosine.

-

| Step | Key Reagent(s) | Purpose | Typical Yield |

| 1 | (Boc)₂O, Weinreb Amide Reagents | Protection of functional groups | ~85-95% |

| 2 | 1-Bromotetradecane, Mg | Addition of C14 alkyl chain | ~70-80% |

| 3 | TBLAH or similar reducing agent | Stereoselective ketone reduction | >80% |

| 4 | Grubbs' Catalyst, Alkene partner | Formation of C4=C5 trans bond | ~70-85% |

| 5 | Acetyl Chloride in Methanol | Removal of Boc protecting group | >90% |

| Table 1. Summary of the synthetic protocol for C17 Sphingosine. |

Part 3: Quality Control and Application in Lipidomics

Characterization of Synthetic C17 Sphingosine

The identity and purity of the final product must be rigorously confirmed before its use as an analytical standard.

-

Mass Spectrometry (MS): Electrospray ionization (ESI)-MS should confirm the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the overall structure, with particular attention to the coupling constants of the protons around the double bond to verify its trans (E) configuration.

-

HPLC: Purity is assessed using High-Performance Liquid Chromatography, which should show a single, sharp peak.

| Property | Value | Source |

| Chemical Formula | C₁₇H₃₅NO₂ | [7] |

| Molecular Weight | 285.5 g/mol | [7] |

| IUPAC Name | (E,2S,3R)-2-aminoheptadec-4-ene-1,3-diol | [7] |

| CAS Number | 6918-48-5 | [7] |

Table 2. Key properties of C17 Sphingosine.

Workflow for Quantification of Endogenous Sphingolipids

The true value of synthetic C17 sphingosine is realized in its application. Here is a standard workflow for quantifying endogenous C18 sphingosine in a biological sample (e.g., human plasma).

Caption: Workflow for quantifying endogenous sphingolipids using C17 sphingosine as an internal standard.

-

Sample Spiking: A precise, known quantity of C17 sphingosine is added to the biological sample at the very beginning of the workflow.[9][10]

-

Lipid Extraction: Total lipids are extracted using a standard protocol, such as a Folch extraction with a chloroform/methanol mixture.[1] During this process, any loss of lipid will affect both the endogenous C18 analyte and the C17 standard equally.

-

LC-MS/MS Analysis: The lipid extract is injected into an HPLC system coupled to a tandem mass spectrometer. The HPLC separates different lipid classes. The mass spectrometer is set to a Multiple Reaction Monitoring (MRM) mode, where it specifically looks for the precursor-to-product ion transitions unique to C18 and C17 sphingosine.[8][9]

-

Quantification: The peak area for the C18 sphingosine is measured and compared to the peak area for the C17 sphingosine. By using a calibration curve and the known concentration of the spiked standard, the ratio of these areas is used to calculate the exact concentration of the endogenous C18 sphingosine in the original sample.[9]

Conclusion

The chemical synthesis of C17 sphingosine is a crucial enabling technology for the field of sphingolipid research. While the synthesis is a multi-step process requiring careful control of stereochemistry, the resulting high-purity product provides an indispensable tool for researchers. Its application as an internal standard has fundamentally improved the accuracy and reliability of quantitative lipidomics, empowering scientists and drug development professionals to precisely delineate the roles of sphingolipids in health and disease.

References

-

Bielawska, A., et al. (2009). Synthesis and evaluation of sphingosine analogues as inhibitors of sphingosine kinases. PubMed. Available at: [Link]

-

Quora. (2021). How are sphingolipids synthesized? Quora. Available at: [Link]

-

Al-Azzam, S., et al. (2020). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. MDPI. Available at: [Link]

-

Kawate, T., et al. (1997). Synthesis of sphingosine analogues: stereoselective synthesis of 3-deoxysphingosine and cis-isomers. PubMed. Available at: [Link]

-

Radin, N. S., & Inokuchi, J. (1987). The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog. PubMed. Available at: [Link]

-

Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. PubMed Central. Available at: [Link]

-

TREA. Synthesis of sphingosines and their derivatives. TREA. Available at: [Link]

-

Chen, Y., et al. (2020). Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer. PMC - NIH. Available at: [Link]

-

MetwareBio. (2023). Guide to Sphingolipid: Structure, Classification, and Detection Methods. MetwareBio. Available at: [Link]

- Google Patents. (1996). US5488167A - Synthesis of sphingosines. Google Patents.

-

Biology LibreTexts. (2022). 21.4: Biosynthesis of Membrane Sphingolipids. Biology LibreTexts. Available at: [Link]

-

Penkert, H., et al. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers. Available at: [Link]

-

ResearchGate. (2016). Recent Progress in Chemical Syntheses of Sphingosines and Phytosphingosines. ResearchGate. Available at: [Link]

-

Sullards, M. C., et al. (2007). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. PMC - NIH. Available at: [Link]

-

Al-Azzam, S., et al. (2020). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. PMC - NIH. Available at: [Link]

-

PubChem - NIH. C17 Sphingosine. PubChem. Available at: [Link]

-

Wikipedia. Sphingosine. Wikipedia. Available at: [Link]

-

Limon, E., et al. (2020). Intestinal absorption of sphingosine: new insights on generated ceramide species using stable isotope tracing in vitro. NIH. Available at: [Link]

-

Spassieva, S., et al. (2007). Combination of C(17) sphingoid base homologues and mass spectrometry analysis as a new approach to study sphingolipid metabolism. PubMed. Available at: [Link]

-

Merrill Jr, A. H., et al. (2009). Sphingolipidomics: a valuable tool for understanding the roles of sphingolipids in biology and disease. PubMed. Available at: [Link]

-

LIPID MAPS. LMSP01040003. LIPID MAPS. Available at: [Link]

-

ResearchGate. (2021). Chemical synthesis of D-sphingosine (d18:1) and D-sphingosine (d20:1)... ResearchGate. Available at: [Link]

-

Liebisch, G., et al. (2004). Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

Sources

- 1. Guide to Sphingolipid: Structure, Classification, and Detection Methods - MetwareBio [metwarebio.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Sphingolipidomics: a valuable tool for understanding the roles of sphingolipids in biology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sphingosine - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. C17 Sphingosine | C17H35NO2 | CID 5283557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]

- 12. Sphingosine: Structure, Functions and Detection - Creative Proteomics [creative-proteomics.com]

- 13. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 14. quora.com [quora.com]

- 15. mdpi.com [mdpi.com]

- 16. Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Characterization of C17 Sphingoid Bases

Abstract

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as a highly diverse and bioactive class of molecules central to cellular signaling.[1][2] While the canonical pathway involving C18 sphingoid bases is well-established, the discovery of odd-chain sphingoid bases, particularly those with a C17 backbone, has unveiled a new layer of complexity in the sphingolipidome. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery, biosynthesis, biological significance, and state-of-the-art characterization of C17 sphingoid bases. We delve into the enzymatic basis of their formation, their functional roles as signaling molecules and biomarkers, and provide detailed, field-proven methodologies for their robust analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Odd-Chain Anomaly: Discovery and Biosynthesis of C17 Sphingoid Bases

The biosynthesis of sphingolipids is a highly regulated, multi-step process that traditionally begins in the endoplasmic reticulum (ER).[3] The canonical and most abundant sphingolipids in mammals possess an 18-carbon (d18) sphingoid backbone. This pathway is initiated by the enzyme serine palmitoyltransferase (SPT), which catalyzes the rate-limiting condensation of L-serine and palmitoyl-CoA (a C16 fatty acyl-CoA).[4][5]

The discovery of odd-chain sphingoid bases, such as the 17-carbon (d17) backbone, was initially linked to their use as non-naturally occurring internal standards for mass spectrometry-based lipidomics.[6][7][8] Their uncommon chain length allows them to be distinguished from endogenous, even-chained sphingolipids, providing a crucial tool for accurate quantification.[6][9] However, subsequent research has indicated that odd-chain sphingolipids, though less abundant, can be found endogenously and their presence is not merely an analytical artifact.

The formation of a C17 sphingoid base deviates from the canonical pathway in the choice of the fatty acyl-CoA substrate. Instead of palmitoyl-CoA (C16:0), SPT utilizes pentadecanoyl-CoA (C15:0) and condenses it with L-serine. This highlights the substrate flexibility of the SPT enzyme complex.[3][4] The resulting 3-ketodihydrosphingosine (KDS) intermediate has a 17-carbon chain, which is then rapidly reduced to form C17 dihydrosphingosine (d17:0 sphinganine). This can be further processed by cellular enzymes to generate a family of C17-based sphingolipids, including C17 sphingosine (d17:1) and C17-ceramides.

Figure 1: De Novo Biosynthesis of C17 Sphingoid Bases.

Biological Functions and Signaling Roles

While research is ongoing, C17 sphingoid bases and their downstream metabolites, such as C17-ceramide, are implicated in various cellular processes. Like their even-chained counterparts, they can be incorporated into complex sphingolipids or act as signaling molecules themselves.[10][11]

-

Modulation of Cell Fate: Ceramides are well-known mediators of cellular stress responses, often leading to apoptosis (programmed cell death).[12][13] The incorporation of a C17 backbone can influence the biophysical properties of membranes and the formation of ceramide-rich platforms, potentially modulating signaling cascades involved in cell survival and death.

-

Biomarkers of Disease: Alterations in sphingolipid metabolism are linked to numerous diseases, including metabolic syndrome, cardiovascular diseases, and neurodegenerative disorders.[1][14][15][16] Because endogenous levels are typically low, the presence and concentration of C17 sphingolipids can serve as sensitive biomarkers, potentially reflecting dietary intake of odd-chain fatty acids or dysregulation of SPT substrate specificity.[1]

Analytical Methodologies for Characterization and Quantification

The robust and accurate analysis of C17 sphingoid bases from complex biological matrices requires a combination of efficient extraction, sensitive chromatographic separation, and specific mass spectrometric detection.[7][17][18] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[9][19]

Figure 2: General LC-MS/MS Workflow for C17 Sphingolipid Analysis.

Step-by-Step Experimental Protocol: Quantification of C17 Sphingoid Bases by LC-MS/MS

This protocol provides a robust framework for the analysis of C17 sphingoid bases.

1. Sample Preparation and Lipid Extraction:

-

Rationale: The goal is to efficiently extract lipids from the aqueous biological matrix into an organic phase while simultaneously precipitating proteins. The use of an internal standard is critical for correcting variability in extraction efficiency and matrix effects during ionization.[7]

-

Protocol:

-

Homogenize a known quantity of tissue or cell pellet in a glass tube. For plasma, use a precise volume (e.g., 50 µL).

-

Add a known amount of a C17-based, stable isotope-labeled internal standard (e.g., d17:1 Sphingosine-d7). This is the most crucial step for accurate quantification.

-

Perform a modified Bligh-Dyer extraction: Add a 2:1:0.8 mixture of Methanol:Chloroform:Water. Vortex vigorously for 2 minutes.

-

Induce phase separation by adding 1 part Chloroform and 1 part Water. Vortex and centrifuge at 2000 x g for 10 minutes.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

-

Dry the extracted lipids under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid film in a known, small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 60:40 A/B) for analysis.

-

2. Liquid Chromatographic (LC) Separation:

-

Rationale: Reverse-phase chromatography is used to separate sphingolipids based on their hydrophobicity. A C18 column effectively retains these lipids, and a gradient elution ensures that a wide range of species, from polar sphingoid bases to non-polar ceramides, are resolved and eluted efficiently.[9]

-

Protocol:

-

Column: Use a C18 reverse-phase column (e.g., Supelco Discovery C18, 5 cm x 2.1 mm, 5 µm).[6]

-

Mobile Phase A: Acetonitrile/Methanol/Acetic Acid (97:2:1, v/v/v) with 5 mM ammonium acetate.

-

Mobile Phase B: Methanol/Acetic Acid (99:1, v/v) with 5 mM ammonium acetate.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 - 1.0 min: 30% B

-

1.0 - 8.0 min: Linear gradient to 100% B

-

8.0 - 12.0 min: Hold at 100% B

-

12.1 - 15.0 min: Return to 30% B for column re-equilibration.

-

-

Injection Volume: 5-10 µL.

-

3. Tandem Mass Spectrometry (MS/MS) Detection:

-

Rationale: MS/MS provides unparalleled specificity and sensitivity. By using Multiple Reaction Monitoring (MRM), the mass spectrometer is set to detect a specific precursor-to-product ion transition for each analyte, filtering out chemical noise and confirming identity.[7][17] For sphingoid bases, the characteristic product ion results from the neutral loss of water and parts of the aliphatic chain.

-

Protocol:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Technique: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Set up the instrument to monitor the specific mass transitions for the analytes of interest. The precursor ion is the protonated molecule [M+H]+. The product ion for sphingoid bases is typically m/z 250.3 for C17 sphingosine, derived from fragmentation of the long-chain base.[20]

-

Data Presentation and Quantification

Quantitative data should be presented clearly, often in tabular format. The concentration of the endogenous C17 sphingoid base is calculated by comparing its peak area to the peak area of the known amount of spiked internal standard.

Table 1: Example MRM Transitions for C17 Sphingoid Base Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| C17 Sphinganine (d17:0) | 288.3 | 270.3 | 15 |

| C17 Sphingosine (d17:1) | 286.3 | 268.3 | 15 |

| Internal Standard | |||

| C17 Sphingosine-d7 | 293.3 | 275.3 | 15 |

Note: m/z values are monoisotopic and may vary slightly based on instrumentation. Collision energies must be optimized for the specific mass spectrometer being used.

Table 2: Hypothetical Quantification of C17 Sphingosine in Biological Samples

| Sample ID | Sample Type | C17 Sphingosine (d17:1) Concentration |

| Control 1 | Mouse Plasma | 1.2 pmol/mL |

| Control 2 | Mouse Plasma | 1.5 pmol/mL |

| Treated 1 | Mouse Plasma | 8.7 pmol/mL |

| Treated 2 | Mouse Plasma | 9.4 pmol/mL |

Conclusion and Future Directions

The study of C17 sphingoid bases is a rapidly evolving field. Initially employed as analytical tools, they are now emerging as bioactive molecules and potential biomarkers in their own right. Their unique origin, stemming from the substrate flexibility of SPT, opens new questions about the regulation of sphingolipid metabolism and its intersection with fatty acid pools. Future research will likely focus on elucidating the specific signaling pathways modulated by C17-ceramides, their role in disease pathogenesis, and their utility in clinical diagnostics. The robust analytical methods detailed in this guide provide the foundation for these future discoveries, enabling researchers to accurately explore the non-canonical branches of the sphingolipidome.

References

-

Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. (2006). Journal of Lipid Research. [Link]

-

Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). (2013). Biochimica et Biophysica Acta. [Link]

-

Diverse Biological Functions of Sphingolipids in the CNS: Ceramide and Sphingosine Regulate Myelination in Developing Brain but Stimulate Demyelination during Pathogenesis of Multiple Sclerosis. (2017). Journal of Neurology & Psychology. [Link]

-

Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS. (2016). Journal of Chromatographic Science. [Link]

-

Serine palmitoyltransferase, the first step enzyme in sphingolipid biosynthesis, is involved in nonhost resistance. (2009). Molecular Plant-Microbe Interactions. [Link]

-

De novo sphingolipid biosynthesis pathway. The serine... (ResearchGate Diagram). (n.d.). ResearchGate. [Link]

-

Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. (LIPID MAPS Protocol). (2013). LIPID MAPS. [Link]

-

Metabolic Profiling and Quantification of Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry. (2013). Journal of Analytical & Bioanalytical Techniques. [Link]

-

Intricate Regulation of Sphingolipid Biosynthesis: An In-Depth Look Into ORMDL-Mediated Regulation of Serine Palmitoyltransferase. (2020). Journal of Molecular Biology. [Link]

-

Serine palmitoyltransferase, a key enzyme of sphingolipid metabolism. (2003). Biochimica et Biophysica Acta. [Link]

-

Sphingolipids as Biomarkers of Disease. (2019). Advances in Experimental Medicine and Biology. [Link]

-

Serine palmitoyltransferase assembles at ER–mitochondria contact sites. (2021). Journal of Cell Biology. [Link]

-

Combination of C(17) sphingoid base homologues and mass spectrometry analysis as a new approach to study sphingolipid metabolism. (2007). Methods in Enzymology. [Link]

-

(PDF) Diverse Biological Functions of Sphingolipids in the CNS: Ceramide and Sphingosine Regulate Myelination in Developing Brain but Stimulate Demyelination during Pathogenesis of Multiple Sclerosis. (2017). ResearchGate. [Link]

-

In-depth structural characterization of sphingoid bases via derivatization and electron-activated dissociation tandem mass spectrometry. (2023). Analyst. [Link]

-

Sphingolipid Profiling: A Promising Tool for Stratifying the Metabolic Syndrome-Associated Risk. (2021). Frontiers in Endocrinology. [Link]

-

Serum sphingolipid profiling as a novel biomarker for metabolic syndrome characterization. (2022). Frontiers in Cardiovascular Medicine. [Link]

-

Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. (2021). Molecules. [Link]

-

C17 iso-branched sphingoid bases as analytical standards. (a) Synthetic... (ResearchGate Figure). (2021). ResearchGate. [Link]

-

Ceramidases, roles in sphingolipid metabolism and in health and disease. (2016). Handbook of Experimental Pharmacology. [Link]

-

Roles of ceramide and sphingolipids in pancreatic β-cell function and dysfunction. (2012). Islets. [Link]

-

Serum sphingolipid profiling as a novel biomarker for metabolic syndrome characterization. (2022). Frontiers in Cardiovascular Medicine. [Link]

-

SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. (2010). Methods in Enzymology. [Link]

-

Sphingolipids as New Biomarkers for Assessment of Delayed-Type Hypersensitivity and Response to Triptolide. (2013). PLoS ONE. [Link]

-

Sphingolipid biosynthesis in man and microbes. (2017). Biochemical Society Transactions. [Link]

-

(PDF) Biological activity of ceramides and other sphingolipids. (2012). ResearchGate. [Link]

-

Biosynthesis of Membrane Sphingolipids. (2022). Biology LibreTexts. [Link]

Sources

- 1. Sphingolipids as Biomarkers of Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sphingolipid biosynthesis in man and microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intricate Regulation of Sphingolipid Biosynthesis: An In‐Depth Look Into ORMDL‐Mediated Regulation of Serine Palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serine palmitoyltransferase, a key enzyme of sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. life-science-alliance.org [life-science-alliance.org]

- 6. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combination of C(17) sphingoid base homologues and mass spectrometry analysis as a new approach to study sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lipidmaps.org [lipidmaps.org]

- 10. Diverse Biological Functions of Sphingolipids in the CNS: Ceramide and Sphingosine Regulate Myelination in Developing Brain but Stimulate Demyelination during Pathogenesis of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ceramidases, roles in sphingolipid metabolism and in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Sphingolipid Profiling: A Promising Tool for Stratifying the Metabolic Syndrome-Associated Risk [frontiersin.org]

- 15. Frontiers | Serum sphingolipid profiling as a novel biomarker for metabolic syndrome characterization [frontiersin.org]

- 16. Serum sphingolipid profiling as a novel biomarker for metabolic syndrome characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. longdom.org [longdom.org]

- 18. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Introduction: Tracing the Dynamic World of Sphingolipids

An In-Depth Technical Guide to Metabolic Labeling of Cells with C17-Sphingosine

Sphingolipids are a class of bioactive lipids that have transcended their role as simple structural components of cell membranes.[1][2][3] They are now recognized as critical signaling molecules that regulate a vast array of cellular processes, including proliferation, apoptosis, and differentiation.[1][4] The metabolic network that governs the synthesis and interconversion of sphingolipids is complex and highly dynamic, with key metabolites like ceramide, sphingosine, and sphingosine-1-phosphate (S1P) acting as potent second messengers.[5][6][7]

Studying the flux through these interconnected pathways presents a significant analytical challenge. Conventional methods that measure static lipid levels often fail to capture the dynamic nature of sphingolipid metabolism. Metabolic labeling, a technique that uses isotopically or chemically tagged precursors, offers a powerful solution by allowing researchers to trace the fate of these molecules within living cells in real-time.[8][9]

This guide focuses on a robust and widely adopted metabolic labeling strategy utilizing C17-sphingosine, an odd-chain sphingoid base homologue. Because the vast majority of endogenous mammalian sphingolipids possess an 18-carbon (C18) sphingosine backbone, the introduction of C17-sphingosine provides a distinct tracer.[1] Its downstream metabolites are readily distinguished from their natural counterparts by mass spectrometry, enabling precise and quantitative analysis of metabolic flux through the various branches of the sphingolipid pathway.[5] This approach provides invaluable insights for basic research, disease modeling, and the development of therapeutics targeting sphingolipid metabolism.

Part 1: The Principle of C17-Sphingosine Metabolic Labeling

The effectiveness of C17-sphingosine as a metabolic tracer is rooted in the fundamental biochemistry of the sphingolipid pathway. Cells readily take up exogenously supplied C17-sphingosine and process it using the same enzymatic machinery that acts on endogenous C18-sphingosine. This allows it to serve as a substrate for a cascade of metabolic conversions.

The primary routes of metabolism include:

-

Acylation: Ceramide synthases (CerS) attach a fatty acid to the amino group of C17-sphingosine to form C17-ceramide.[7]

-

Phosphorylation: Sphingosine kinases (SphK1/2) phosphorylate C17-sphingosine to produce C17-sphingosine-1-phosphate (C17-S1P).

-

Glycosylation: Once converted to C17-ceramide, further enzymatic action can produce C17-glucosylceramide and other complex glycosphingolipids.[6]

-

Phosphocholine Addition: Sphingomyelin synthases can add a phosphocholine headgroup to C17-ceramide to generate C17-sphingomyelin.[7]

By measuring the abundance of these C17-containing metabolites over time, researchers can quantify the rate of synthesis and turnover within each branch of the pathway, a concept known as metabolic flux analysis.[10][11]

Figure 1. Simplified diagram of C17-sphingosine entering the sphingolipid metabolic pathway.

Part 2: Experimental Design and Core Protocols

A successful metabolic labeling experiment requires careful planning and execution. The protocols described here are robust starting points that can be adapted for specific cell types and experimental goals.

Section 2.1: Experimental Planning

The causality behind experimental choices is paramount. The concentration of C17-sphingosine and the labeling duration directly impact the results. Insufficient concentration or time may result in signals that are too low to detect, while excessive amounts can induce cytotoxicity or perturb the natural metabolic state of the cells.

Table 1: Key Experimental Parameters for C17-Sphingosine Labeling

| Parameter | Recommended Range | Rationale & Key Considerations |

| Cell Seeding Density | 50-70% Confluency | Cells should be in a logarithmic growth phase to ensure active metabolism. Over-confluency can alter sphingolipid metabolism.[12] |

| C17-Sphingosine Conc. | 1-10 µM | Start with a concentration titration (e.g., 1, 5, 10 µM) to find the optimal balance between signal intensity and cell viability for your specific cell line. |

| Labeling Duration | 30 min - 24 hours | Short time points (30 min - 4 hr) are ideal for studying rapid enzymatic conversions (e.g., phosphorylation). Longer time points (6 - 24 hr) are needed to observe flux into more complex sphingolipids like sphingomyelin. |

| Vehicle Control | BSA or Ethanol | The solvent used to deliver the lipid tracer must be included as a control to ensure it does not independently affect cell metabolism or viability. |

Section 2.2: Step-by-Step Protocol: Cell Labeling

Sphingolipids are poorly soluble in aqueous media.[13] Therefore, C17-sphingosine must be complexed with a carrier like bovine serum albumin (BSA) for efficient delivery to cells in culture.

-

Preparation of C17-Sphingosine-BSA Complex (500 µM Stock): a. In a glass vial, dry down the required amount of C17-sphingosine (stored in chloroform/methanol) under a gentle stream of nitrogen gas. b. Further dry the lipid film under vacuum for at least 30 minutes to remove residual solvent. c. Resuspend the lipid film in a small volume of ethanol (e.g., 200 µL). d. In a separate sterile tube, prepare a solution of fatty acid-free BSA in serum-free culture medium (e.g., 1 mg/mL). e. While vortexing the BSA solution, slowly inject the ethanolic C17-sphingosine solution. This gradual addition is critical for proper complex formation. f. Incubate the mixture at 37°C for 30 minutes to allow for complete complexation. This stock solution can be stored at -20°C.[13]

-

Cell Labeling Procedure: a. Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to the desired confluency. b. Aspirate the growth medium from the cells. c. Add fresh, low-serum or serum-free medium containing the desired final concentration of the C17-sphingosine-BSA complex. Also include a vehicle control (medium with BSA-ethanol only). d. Incubate the cells for the chosen duration (e.g., 30 minutes, 2 hours, 6 hours) at 37°C in a CO₂ incubator. e. After incubation, aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to stop the labeling process and remove any remaining tracer. f. Proceed immediately to lipid extraction.

Section 2.3: Step-by-Step Protocol: Lipid Extraction

A robust lipid extraction is critical for quantitative accuracy. The Bligh-Dyer method is a gold-standard technique for separating lipids from other cellular components.[14][15]

-

Cell Lysis and Phase Separation: a. After the final PBS wash, add 1 mL of ice-cold methanol to each well to quench metabolism and lyse the cells. b. Scrape the cells and transfer the cell lysate/methanol mixture to a glass tube. c. Add 2 mL of chloroform. Vortex vigorously for 1 minute. d. Add 0.8 mL of water. Vortex again for 1 minute. This creates a biphasic system. e. Centrifuge at 2,000 x g for 10 minutes to cleanly separate the phases.

-

Collection of Lipid Phase: a. Three phases will be visible: an upper aqueous phase (methanol/water), a protein disk at the interface, and a lower organic phase (chloroform) containing the lipids. b. Carefully collect the lower organic phase using a glass Pasteur pipette, being sure not to disturb the protein interface. Transfer it to a new clean glass tube. c. The collected lipid extract is now ready for drying and sample preparation.

Section 2.4: Step-by-Step Protocol: Sample Preparation for Mass Spectrometry

-

Dry the lipid extract in the glass tube under a stream of nitrogen.

-

Reconstitute the dried lipid film in an appropriate solvent for LC-MS/MS analysis, typically a methanol/chloroform mixture or another solvent compatible with the chromatography method.[16]

-

Transfer the reconstituted sample to an autosampler vial for analysis.

Figure 2. Overview of the experimental workflow from cell culture to data acquisition.

Part 3: Data Acquisition and Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive method for analyzing sphingolipid species.[2][3][17] The use of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides exceptional sensitivity and specificity.[18][19]

Section 3.1: LC-MS/MS Analysis

The instrument is programmed to select a specific precursor ion (the molecular weight of the C17-lipid) in the first quadrupole, fragment it in the collision cell, and detect a specific product ion in the third quadrupole. This precursor -> product ion transition is highly specific. For sphingolipids, a common product ion corresponds to the sphingoid base backbone after the loss of the headgroup and N-acyl chain.[20]

Table 2: Example MRM Transitions for C17-Sphingolipid Metabolites (Positive Ion Mode)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |

| C17-Sphingosine | 286.3 [M+H]⁺ | 268.3 | Corresponds to [M+H-H₂O]⁺, a characteristic loss.[21] |

| C17-S1P | 366.4 [M+H]⁺ | 250.2 | Corresponds to the C17 sphingoid backbone after loss of the phosphate group and water.[19] |

| C17-Ceramide (d17:1/C16:0) | 524.5 [M+H]⁺ | 268.3 | Fragmentation yields the C17 sphingoid base backbone. |

| C17-Sphingomyelin (d17:1/C16:0) | 705.6 [M+H]⁺ | 184.1 | The m/z 184.1 ion is the characteristic phosphocholine headgroup.[20] |

Note: Exact m/z values may vary slightly based on instrumentation and adduct formation. The N-acyl chain length on ceramides and complex sphingolipids will alter the precursor mass.

Section 3.2: Data Interpretation

The output of the LC-MS/MS analysis is a chromatogram showing the intensity of each targeted lipid over the elution time. The peak area for each C17-labeled lipid is proportional to its abundance in the sample.

To assess metabolic flux, you can:

-

Track the appearance of metabolites over time: Plot the peak area of C17-S1P, C17-Ceramide, and C17-Sphingomyelin at different labeling time points. The rate of increase reflects the activity of the respective metabolic pathways.

-

Analyze ratios: Calculate the ratio of a downstream metabolite to its direct precursor (e.g., C17-S1P / C17-Sphingosine). Changes in this ratio after a drug treatment can indicate specific enzyme inhibition or activation.

-

Compare with endogenous pools: By also measuring the corresponding endogenous C18-sphingolipids, one can determine the percentage of the pool that has become labeled, providing a quantitative measure of turnover.

Part 4: Applications and Advanced Insights

The C17-sphingosine labeling technique is a versatile tool with broad applications in biomedical research and drug development.

-

Elucidating Drug Mechanism of Action: If a drug is hypothesized to inhibit a specific enzyme, such as a ceramide synthase or sphingosine kinase, this method can provide direct functional evidence.[5] A reduction in the formation of the corresponding C17-labeled product in drug-treated cells would confirm the drug's on-target effect.

-

Investigating Disease Pathophysiology: Altered sphingolipid metabolism is implicated in numerous diseases, including cancer, neurodegeneration, and metabolic disorders.[1] By applying this technique to disease-relevant cell models, researchers can pinpoint specific metabolic nodes that are dysregulated, potentially identifying new therapeutic targets.

-

Probing Signaling Dynamics: The method allows for the study of how various stimuli (e.g., growth factors, stress) impact sphingolipid metabolism to generate signaling molecules. For example, one can trace the rapid conversion of C17-sphingosine to C17-S1P following stimulation to measure the activation of sphingosine kinases.

Troubleshooting and Self-Validation:

-

Low Signal: If C17-metabolites are undetectable, consider increasing the labeling concentration or duration. Also, verify the efficiency of your lipid extraction and the sensitivity of the mass spectrometer.

-

Cell Toxicity: If cells appear unhealthy after labeling, reduce the C17-sphingosine concentration or the labeling time. Ensure the BSA complexing step was performed correctly, as free sphingosine can be toxic.

-

Internal Controls: Every experiment should include appropriate controls. A "time zero" control (cells harvested immediately after adding the label) is essential to establish the baseline. Furthermore, using a well-characterized enzyme inhibitor (e.g., a SphK inhibitor) can serve as a positive control to validate that the assay can detect changes in flux.

Conclusion

Metabolic labeling with C17-sphingosine is a powerful, quantitative, and highly specific technique for interrogating the dynamics of sphingolipid metabolism. By enabling the direct measurement of metabolic flux, it provides insights that cannot be obtained from static measurements of lipid levels alone. From fundamental cell biology to preclinical drug development, this method offers a clear window into the functional status of one of the cell's most critical signaling networks.

References

- Masuda, T., et al. (2018). Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS. Journal of Analytical Methods in Chemistry.

-

Maceyka, M., & Spiegel, S. (2014). Sphingolipid metabolites in inflammatory disease. Nature, 510(7503), 58-67. (General background, specific URL not in results but concept is widely supported[1][22])

- Gomez-Larrauri, A., et al. (2020). An Overview of Sphingolipid Metabolism: From Synthesis to Breakdown. Biomolecules.

-

Liebisch, G., et al. (2010). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research, 51(7), 2001-2011. Available at: [Link]

-

Bielawski, J., & Bielawska, A. (2007). Combination of C(17) sphingoid base homologues and mass spectrometry analysis as a new approach to study sphingolipid metabolism. Methods in Enzymology, 434, 233-241. Available at: [Link]

-

Reactome Pathway Database. Sphingolipid metabolism. Available at: [Link]

-

PubChem. Sphingolipid Metabolism Pathway. Available at: [Link]

-

Merrill Jr, A. H., et al. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1811(11), 746-763. Available at: [Link]

-

Metware Biotechnology. Guide to Sphingolipid: Structure, Classification, and Detection Methods. Available at: [Link]

-

Al-Makdissy, N., et al. (2023). Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology. Frontiers in Cell and Developmental Biology. Available at: [Link]

-

Liebisch, G., et al. (2010). A rapid and quantitative LC-MS/MS method to profile sphingolipids. ResearchGate. Available at: [Link]

-

ResearchGate. Procedure of sphingolipid extraction. Available at: [Link]

-

ResearchGate. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Available at: [Link]

-

ResearchGate. Is there a better protocol to extract sphingolipids?. Available at: [Link]

-

ResearchGate. Metabolic labeling with C 17 dihydrosphingosine of neuroblastoma cells... Available at: [Link]

-

NCBI. Metabolic labeling of sphingolipids - Glycoscience Protocols. Available at: [Link]

-

Ghodgaonkar, M. M., et al. (2017). Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi. Methods in Molecular Biology. Available at: [Link]

-

Kim, J., et al. (2021). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. Molecules. Available at: [Link]

-

Wang, D., et al. (2020). Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer. Journal of Clinical Laboratory Analysis. Available at: [Link]

-

Shaner, R. L., et al. (2009). Structure‐Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry. Current Protocols in Food Analytical Chemistry. Available at: [Link]

-

Gosejacob, D., et al. (2016). Tools for the analysis of metabolic flux through the sphingolipid pathway. Biochimie. Available at: [Link]

-

Merrill Jr, A. H. (2011). Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics. Chemical Reviews. Available at: [Link]

-

Protocol Online. Cell Biology/Metabolic Labeling Protocols. Available at: [Link]

-

Osinuga, A. B. (2024). Dynamic Metabolic Flux Analysis Amidst Data Variability: Sphingolipid Biosynthesis Case Study in Arabidopsis thaliana Cell Cultures. UNL Digital Commons. Available at: [Link]

-

MacDougall, E. J., et al. (2021). A Novel Function of Sphingosine Kinase 2 in the Metabolism of Sphinga-4,14-Diene Lipids. International Journal of Molecular Sciences. Available at: [Link]

-

Hannun, Y. A., & Obeid, L. M. (2018). Sphingolipids and their metabolism in physiology and disease. Nature Reviews Molecular Cell Biology, 19(3), 175-191. (General background, specific URL not in results but concept is widely supported[4])

-

Thiele, C., et al. (2016). Sphingosine-1-Phosphate Lyase Deficient Cells as a Tool to Study Protein Lipid Interactions. PLOS ONE. Available at: [Link]

-

Labinsights. Sphingolipids for Research Use. Available at: [Link]

-

ResearchGate. Synthetic Glycosphingolipids for Live-Cell Labeling. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]

- 5. Combination of C(17) sphingoid base homologues and mass spectrometry analysis as a new approach to study sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reactome | Sphingolipid metabolism [reactome.org]

- 7. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Metabolic Labeling and Chemoselective Ligation | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 10. Tools for the analysis of metabolic flux through the sphingolipid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. "Dynamic Metabolic Flux Analysis Amidst Data Variability: Sphingolipid " by Abraham Boluwatife Osinuga [digitalcommons.unl.edu]

- 12. researchgate.net [researchgate.net]

- 13. caymanchem.com [caymanchem.com]

- 14. Guide to Sphingolipid: Structure, Classification, and Detection Methods - MetwareBio [metwarebio.com]

- 15. Sphingomyelin: Mechanisms, Functions, Extraction, and Detection - Creative Proteomics [creative-proteomics.com]

- 16. Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. lipidmaps.org [lipidmaps.org]

- 21. HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride [mdpi.com]

- 22. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]

An In-depth Technical Guide to the Role of C17 Sphingosine in Ceramide Synthase Assays

This guide provides a comprehensive overview of the strategic use of C17 sphingosine in ceramide synthase (CerS) assays. Tailored for researchers, scientists, and drug development professionals, this document delves into the biochemical principles, practical methodologies, and data interpretation nuances associated with this powerful analytical tool.

Introduction: The Central Role of Ceramide Synthases

Ceramides are fundamental bioactive lipids that serve as crucial hubs in sphingolipid metabolism.[1][2][3] They are implicated in a vast array of cellular processes, including signaling, proliferation, differentiation, and apoptosis.[4][5] The synthesis of ceramides is primarily catalyzed by a family of six distinct ceramide synthases (CerS1-6) in mammals.[2][6][7] Each CerS isoform exhibits a remarkable specificity for fatty acyl-CoAs of varying chain lengths, thereby generating a diverse pool of ceramide species with distinct physiological functions.[8][9][10][11]

Given the pivotal role of CerS in cellular health and disease, with dysregulation linked to metabolic disorders like diabetes and neurodegenerative conditions, the accurate measurement of their activity is paramount for both basic research and therapeutic development.[4][12][13]

Why C17 Sphingosine? The Rationale Behind an Odd-Chain Substrate

Traditional ceramide synthase assays have often relied on radioactive or fluorescently labeled substrates.[2][6][7] While effective, these methods can present challenges related to safety, cost, and potential steric hindrance from bulky labels that may affect enzyme kinetics. The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revolutionized the field, offering unparalleled sensitivity and specificity for lipid analysis.[13][14]

The use of a non-naturally occurring, odd-chain sphingoid base like C17 sphingosine as a substrate in CerS assays offers a distinct and powerful advantage. Since endogenous sphingolipids in mammalian cells predominantly possess even-numbered carbon chains (e.g., C16, C18, C24), the C17 backbone of the substrate allows for the enzymatic product, C17-ceramide, to be easily distinguished from the endogenous ceramide pool by mass spectrometry.[15][16][17] This eliminates background noise and provides a clear, unambiguous signal directly proportional to the activity of the ceramide synthase enzyme. This approach provides high sensitivity and extreme accuracy, even when using crude cell or tissue extracts as the enzyme source.[18]

The Biochemical Reaction: A Ping-Pong Mechanism

Recent structural and biochemical studies have elucidated that ceramide synthases catalyze the N-acylation of a sphingoid base through a ping-pong reaction mechanism.[8][9][12] This process involves a covalent acyl-enzyme intermediate.

The two-step catalytic process is as follows:

-

Acyl-CoA Binding and Acyl Transfer: A fatty acyl-CoA molecule binds to the active site of the CerS enzyme. The fatty acyl chain is transferred to a key residue within the enzyme, forming a covalent intermediate and releasing Coenzyme A.

-

Sphingosine Binding and N-acylation: The sphingoid base (in this case, C17 sphingosine) then binds to the enzyme. The covalently attached fatty acyl chain is transferred to the amino group of the sphingosine, forming the N-acyl bond and generating the final ceramide product, which is then released from the enzyme.

Figure 2: General workflow for a C17 sphingosine-based CerS assay.

Detailed Protocol

1. Preparation of Enzyme Source (Cell/Tissue Lysates)

-

Homogenize cells or tissues in a suitable buffer (e.g., HEPES or Tris-HCl) containing protease inhibitors.

-

Centrifuge to remove cellular debris. The supernatant or microsomal fraction can be used as the enzyme source.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

2. Reaction Setup

-

In a microcentrifuge tube, combine the following components:

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2)

-

Fatty acyl-CoA substrate (concentration to be optimized, typically in the range of 10-50 µM). The choice of acyl-CoA will depend on the specific CerS isoform being investigated (see Table 1).

-

C17 sphingosine substrate (typically 10-20 µM).

-

Enzyme source (lysate protein, e.g., 20-100 µg).

-

-

Initiate the reaction by adding the enzyme source or the C17 sphingosine.

3. Incubation

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the assay.

4. Reaction Quenching and Lipid Extraction

-

Stop the reaction by adding a solvent mixture, typically chloroform/methanol (1:2, v/v).

-

Add an internal standard. A common choice is a deuterated or C13-labeled C17-ceramide to account for variations in extraction efficiency and instrument response.

-

Perform a lipid extraction, such as the Bligh and Dyer method, to separate the lipids from the aqueous phase.

-

Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

5. LC-MS/MS Analysis

-

Separate the lipid species using reverse-phase liquid chromatography.

-

Detect and quantify the C17-ceramide product and the internal standard using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). The characteristic transition for C17 ceramide is the precursor ion [M+H]+ to the product ion corresponding to the sphingoid base fragment (m/z 264.1). [2][15] Table 1: Fatty Acyl-CoA Specificity of Mammalian Ceramide Synthases

| Ceramide Synthase | Preferred Acyl-CoA Chain Lengths | Primary Tissue Expression |

| CerS1 | C18:0 | Brain |

| CerS2 | C20:0 - C26:0 (Very long chain) | Liver, Kidney, Brain |

| CerS3 | C24:0 and longer (Ultra long chain) | Testis, Skin |

| CerS4 | C18:0, C20:0 | Skin, Leukocytes, Heart, Liver |

| CerS5 | C16:0 | Most tissues |

| CerS6 | C14:0, C16:0 | Most tissues |

This data is a synthesis from multiple sources.[5][10][11]

Data Interpretation and Validation

The amount of C17-ceramide produced is calculated by comparing its peak area to that of the internal standard. The activity of the ceramide synthase is then expressed as the amount of product formed per unit of time per amount of protein (e.g., pmol/min/mg protein).

Self-Validating System:

-

Linearity: Ensure the assay is linear with respect to both time and protein concentration.

-

Negative Controls: Include reactions without the enzyme source or without the C17 sphingosine substrate to confirm that product formation is enzyme-dependent.

-

Substrate Titration: Determine the Michaelis-Menten constants (Km) for both C17 sphingosine and the fatty acyl-CoA to characterize the enzyme kinetics.

Broader Context: Sphingolipid Metabolism

The ceramide synthase reaction is a critical node in the complex web of sphingolipid metabolism. Ceramides produced by CerS can be further metabolized to form a variety of complex sphingolipids, including sphingomyelin, glucosylceramide, and ceramide-1-phosphate. [1][3]Alternatively, ceramides can be broken down to sphingosine, which can be re-acylated back into ceramide via the "salvage pathway" or phosphorylated to the potent signaling molecule sphingosine-1-phosphate (S1P). [1][19]

Figure 3: Simplified overview of sphingolipid metabolism.

Conclusion

The use of C17 sphingosine in combination with LC-MS/MS provides a highly specific, sensitive, and robust method for assaying ceramide synthase activity. This approach overcomes many of the limitations of older techniques and has become an invaluable tool for researchers investigating the intricate roles of sphingolipids in health and disease. By enabling the precise measurement of CerS activity, this methodology facilitates the screening of potential therapeutic inhibitors and enhances our understanding of the complex regulation of sphingolipid metabolism.

References

-

Pascoa, J. H., et al. (2023). Structural basis of the mechanism and inhibition of a human ceramide synthase. Nature Structural & Molecular Biology. Available at: [Link]

-

Levy, M., & Futerman, A. H. (2010). Ceramide synthases at the centre of sphingolipid metabolism and biology. The FEBS Journal. Available at: [Link]

-

Pascoa, J. H., et al. (2023). Structural basis of the mechanism and inhibition of a human ceramide synthase. Research Square. Available at: [Link]

-

Pascoa, J. H., et al. (2023). Structural basis of the mechanism and inhibition of a human ceramide synthase. bioRxiv. Available at: [Link]

-

O'Brien, L., et al. (2012). A fluorescent assay for ceramide synthase activity. Journal of Lipid Research. Available at: [Link]

-

Don, A. S., & Witting, P. K. (2016). Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry. Methods in Molecular Biology. Available at: [Link]

-

O'Brien, L., et al. (2012). A fluorescent assay for ceramide synthase activity. Journal of Lipid Research. Available at: [Link]

-

Don, A. S. (2016). Fluorescent Assays for Ceramide Synthase Activity. Springer Nature Experiments. Available at: [Link]

-

Han, G., et al. (2023). Structure and mechanism of a eukaryotic ceramide synthase complex. EMBO Reports. Available at: [Link]

-

Kasumov, T., et al. (2010). Quantification of ceramide species in biological samples by liquid chromatography-electrospray tandem mass spectrometry. Analytical Biochemistry. Available at: [Link]

-

O'Brien, L., et al. (2014). A Three-Step Assay for Ceramide Synthase Activity Using a Fluorescent Substrate and HPLC. Current Protocols in Chemical Biology. Available at: [Link]

-

Kasumov, T., et al. (2010). Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry. Analytical Biochemistry. Available at: [Link]

-

Tidhar, R., & Futerman, A. H. (2015). A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction. Journal of Lipid Research. Available at: [Link]

-

Acevedo-Pena, F. (2024). LC–MS/MS-Based System Used to Profile Ceramide Reactions to Diseases. LCGC North America. Available at: [Link]

-

Kasumov, T., et al. (2010). Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]

-

Lee, J. E., et al. (2022). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. KoreaScience. Available at: [Link]

-

Don, A. S., & Witting, P. K. (2016). Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]

-

Sullards, M. C., & Merrill, A. H. Jr. (2007). Combination of C(17) sphingoid base homologues and mass spectrometry analysis as a new approach to study sphingolipid metabolism. Methods in Enzymology. Available at: [Link]

-

Laviad, E. L., et al. (2008). Characterization of ceramide synthase 2: Tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate. Journal of Biological Chemistry. Available at: [Link]

-

Spassieva, S. D., et al. (2007). Selective knockdown of ceramide synthases reveals complex interregulation of sphingolipid metabolism. Journal of Lipid Research. Available at: [Link]

-

Pewzner-Jung, Y., et al. (2006). Mammalian Ceramide Synthases. Journal of Biological Chemistry. Available at: [Link]

-

Arenz, C., et al. (2021). Discovery and mechanism of action of small molecule inhibitors of ceramidases. bioRxiv. Available at: [Link]

-

Futerman, A. H., & Hannun, Y. A. (2009). Ceramide Synthases: Roles in Cell Physiology and Signaling. FADA - Birzeit University Institutional Repository. Available at: [Link]

-

Le Barz, M., et al. (2023). Role of circulating sphingolipids in lipid metabolism: Why dietary lipids matter. Biochimie. Available at: [Link]

-

Guan, X., et al. (2023). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. International Journal of Molecular Sciences. Available at: [Link]

-

Geng, T., et al. (2021). Sphingolipids in Metabolic Disease: The Good, the Bad, and the Unknown. Frontiers in Endocrinology. Available at: [Link]

-

O'Donoghue, M. L., et al. (2023). Emerging Roles for Sphingolipids in Cardiometabolic Disease: A Rational Therapeutic Target?. Metabolites. Available at: [Link]

Sources

- 1. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fada.birzeit.edu [fada.birzeit.edu]

- 6. A fluorescent assay for ceramide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorescent Assays for Ceramide Synthase Activity | Springer Nature Experiments [experiments.springernature.com]

- 8. Structural basis of the mechanism and inhibition of a human ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. login.medscape.com [login.medscape.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 12. researchgate.net [researchgate.net]

- 13. Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Combination of C(17) sphingoid base homologues and mass spectrometry analysis as a new approach to study sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Sphingolipids in Metabolic Disease: The Good, the Bad, and the Unknown - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Sphingolipid Dynamics: A Technical Guide to Investigating the Metabolism of Exogenous C17-Sphingosine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the metabolic fate of exogenous C17-sphingosine. By leveraging the unique properties of this non-native sphingoid base, we can dissect the intricate and dynamic pathways of sphingolipid metabolism, offering profound insights into cellular signaling, membrane biology, and the pathogenesis of various diseases. This document moves beyond a simple recitation of protocols to explain the underlying principles and experimental rationale, ensuring a robust and insightful investigation.

Introduction: The Strategic Advantage of C17-Sphingosine

Sphingolipids are a complex class of lipids that serve as both structural components of cellular membranes and as critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1] The metabolism of these lipids is a tightly regulated network of synthetic and catabolic pathways.[2][3] At the heart of this network lies ceramide, a central hub from which complex sphingolipids are synthesized and to which they are broken down.[4]

To accurately trace the flux through these pathways, it is essential to distinguish between endogenous pools and newly synthesized or exogenously supplied lipids. C17-sphingosine, a sphingoid base with a 17-carbon backbone, is not naturally abundant in mammalian cells, which predominantly synthesize sphingolipids with an 18-carbon backbone.[5] This makes it an ideal tracer for studying sphingolipid metabolism. When introduced into a cellular system, its metabolic products can be readily distinguished from their endogenous C18 counterparts by their unique mass-to-charge ratios (m/z) using mass spectrometry.[6][7] This approach allows for a clear and quantitative assessment of the uptake, conversion, and degradation of exogenous sphingosine.

The Metabolic Journey of Exogenous C17-Sphingosine

Upon entering the cell, exogenous C17-sphingosine is integrated into the cellular sphingolipid metabolic network. Its fate is primarily dictated by three major pathways: the salvage pathway for ceramide synthesis, phosphorylation to C17-sphingosine-1-phosphate, and its subsequent catabolism.

The Salvage Pathway: Building C17-Ceramides and Complex Sphingolipids

The most significant route for the metabolism of exogenous sphingosine is the salvage pathway, which recycles sphingoid bases to generate ceramide.[3][8] This process is initiated by the acylation of C17-sphingosine by ceramide synthases (CerS) to form C17-ceramide.[3][9][10] Mammalian cells express six different CerS isoforms, each with a preference for specific fatty acyl-CoA chain lengths.[11] This results in the formation of a diverse pool of C17-ceramides with varying N-acyl chain lengths.

From this central C17-ceramide hub, a variety of complex C17-sphingolipids can be synthesized:[11]

-

C17-Sphingomyelin (C17-SM): The addition of a phosphocholine headgroup from phosphatidylcholine, catalyzed by sphingomyelin synthases (SMS), generates C17-SM, a major component of the plasma membrane.[11]

-

C17-Glucosylceramide (C17-GlcCer) and C17-Galactosylceramide (C17-GalCer): Glycosylation by glucosylceramide synthase or galactosylceramide synthase, respectively, leads to the formation of these simple glycosphingolipids.[11]

-

Complex C17-Glycosphingolipids: C17-GlcCer can be further elongated with additional sugar moieties to form more complex glycosphingolipids like C17-lactosylceramide (C17-LacCer) and gangliosides.[11][12]

-

C17-Ceramide-1-Phosphate (C17-C1P): Phosphorylation of C17-ceramide by ceramide kinase produces C17-C1P, another bioactive signaling molecule.[11]

Phosphorylation and Catabolism

In addition to its incorporation into complex sphingolipids, intracellular C17-sphingosine can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form C17-sphingosine-1-phosphate (C17-S1P).[13][14] C17-S1P is a potent signaling molecule that can act both intracellularly and, upon export, as a ligand for a family of G protein-coupled receptors.[13]

The irreversible degradation of sphingolipids occurs via the catabolism of sphingosine-1-phosphate.[11][12] C17-S1P is cleaved by sphingosine-1-phosphate lyase (S1PL) into phosphoethanolamine and a C15 fatty aldehyde (2-trans-hexadecenal).[3][14][15] This represents the only known pathway for the complete breakdown of the sphingoid base backbone, preventing its re-incorporation into other lipid species.[11][15]

Experimental Design and Protocols

A robust investigation into the metabolism of exogenous C17-sphingosine requires careful experimental design and validated protocols. The following sections provide a detailed methodology for cell culture, labeling, lipid extraction, and LC-MS/MS analysis.

Cell Culture and C17-Sphingosine Labeling

Protocol 1: Cell Culture and Labeling

-

Cell Seeding: Plate cells of interest at a density that ensures they are in the logarithmic growth phase at the time of labeling. The seeding density should be optimized for each cell line.

-

Cell Culture: Culture cells in their appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics under standard conditions (e.g., 37°C, 5% CO2).

-

Preparation of C17-Sphingosine Stock Solution: Prepare a stock solution of C17-sphingosine (e.g., 1 mM in ethanol). Store at -20°C.

-

Labeling: On the day of the experiment, aspirate the growth medium and replace it with fresh medium containing the desired concentration of C17-sphingosine (typically in the range of 1-10 µM). A vehicle control (medium with an equivalent amount of ethanol) should be run in parallel. The incubation time will depend on the specific metabolic processes being investigated and should be determined empirically (e.g., ranging from 30 minutes to 24 hours).

-

Cell Harvesting: After the desired incubation period, aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining unincorporated C17-sphingosine.

-

Cell Lysis and Storage: Lyse the cells in a suitable buffer and store the lysate at -80°C until lipid extraction. An aliquot should be taken for protein or DNA quantification to normalize the lipidomics data.[16]

Lipid Extraction

A two-step extraction procedure is often employed to efficiently recover both polar and non-polar sphingolipids.[17]

Protocol 2: Two-Step Lipid Extraction

-

Internal Standard Spiking: To the cell lysate, add a known amount of an internal standard cocktail containing odd-chain or stable isotope-labeled sphingolipids that are not C17 species (e.g., C12-ceramide, d7-sphingosine).[18][19] This is crucial for accurate quantification.

-

Solvent Addition: Add a mixture of chloroform and methanol (e.g., 1:2, v/v) to the lysate, vortex thoroughly, and incubate on ice.

-

Phase Separation: Induce phase separation by adding chloroform and water. Centrifuge to separate the aqueous (upper) and organic (lower) phases.

-

Fraction Collection: Carefully collect the lower organic phase, which contains the majority of the complex sphingolipids (ceramides, sphingomyelins, and neutral glycosphingolipids). The upper aqueous phase, containing the more polar sphingolipids like sphingosine-1-phosphate, can also be collected for separate analysis.[17]

-